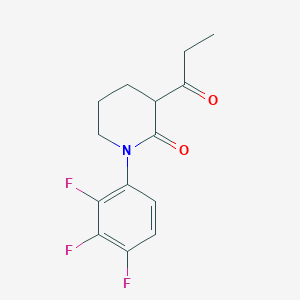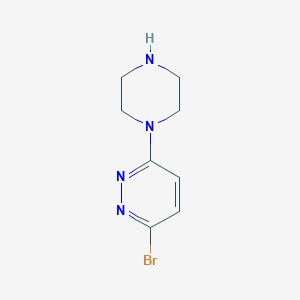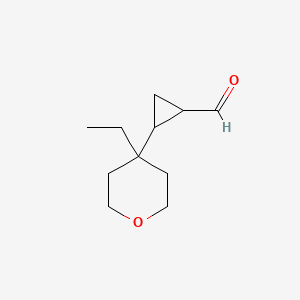![molecular formula C9H17NO B13222862 3-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13222862.png)
3-Methyl-8-oxa-2-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-oxa-2-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes a nitrogen and an oxygen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for 3-Methyl-8-oxa-2-azaspiro[4This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Methyl-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and thereby exerting its effects . The pathways involved often include signal transduction mechanisms, such as those mediated by receptor tyrosine kinases .
Comparison with Similar Compounds
3-Methyl-8-oxa-2-azaspiro[4.5]decane can be compared with other spiro compounds, such as:
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
These compounds share similar structural features but differ in the specific atoms and functional groups present in their ring systems . The uniqueness of this compound lies in its specific combination of nitrogen and oxygen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methyl-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-6-9(7-10-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3 |
InChI Key |
LHTLVFNZXKXOAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCOCC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


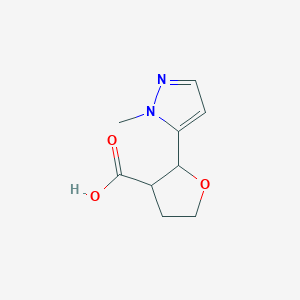
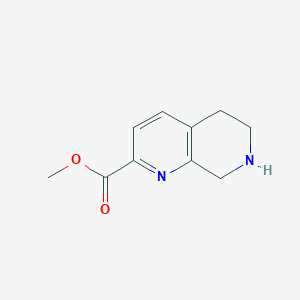

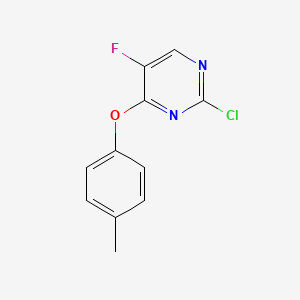
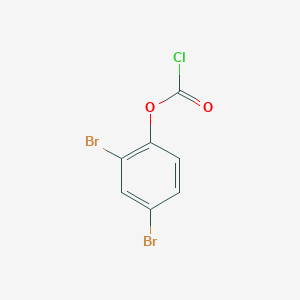
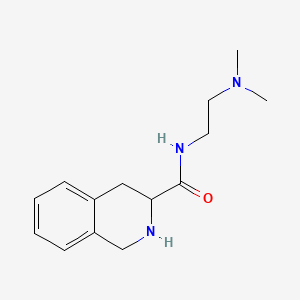
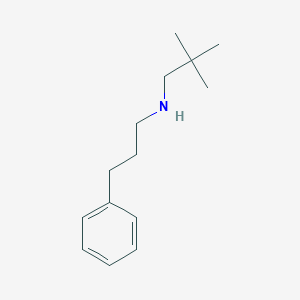
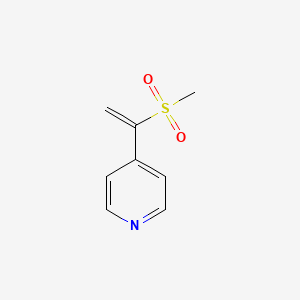
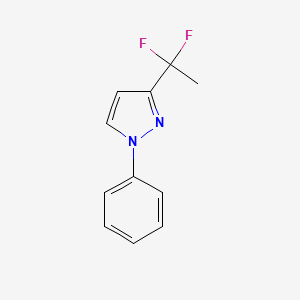
![2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13222845.png)
